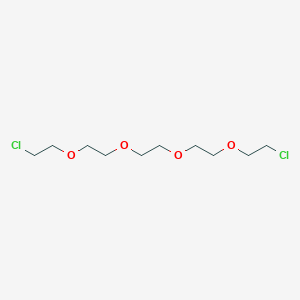

Chloro-PEG5-chloride

Beschreibung

Significance in Synthetic Chemistry and Molecular Design

The significance of Chloro-PEG5-chloride in synthetic chemistry lies in the high reactivity of its terminal carbon-chlorine bonds. wikipedia.org Chlorine atoms are effective leaving groups, making the compound susceptible to nucleophilic substitution reactions. This characteristic allows chemists to readily replace the chlorine atoms with a wide variety of nucleophiles, such as amines, thiols, azides, and alkoxides, thereby introducing new functional groups. evitachem.comsmolecule.com This reactivity makes it a valuable intermediate for synthesizing more complex and functionalized PEG derivatives, polymers, and pharmaceuticals. evitachem.com

In molecular design, the defined length of the five-unit ethylene glycol chain is critical. It provides a specific, flexible spacing between the two reactive ends, a feature that is essential for controlling the architecture and properties of the final molecular construct. smolecule.com The PEG backbone itself imparts increased hydrophilicity and biocompatibility to the molecules it is incorporated into, a desirable trait in biological applications like bioconjugation, where PEG chains are attached to proteins or peptides to improve their solubility and stability. evitachem.comsmolecule.com The use of chlorinated compounds is a widespread strategy in medicinal chemistry to modulate the properties of molecules for drug discovery. nih.govresearchgate.net

The synthesis of this compound is typically achieved through the reaction of the corresponding PEG-diol with a chlorinating agent, such as thionyl chloride, which substitutes the terminal hydroxyl groups with chlorine atoms. smolecule.com

Role as a Versatile Building Block for Complex Molecular Architectures

This compound functions as a versatile, homobifunctional building block for the assembly of complex molecular architectures. rsc.org A "building block" in this context is a well-defined molecular unit that can be used to construct larger, ordered systems through controlled chemical reactions. rsc.org The two reactive chlorine ends of this compound allow it to act as a linker, covalently connecting two other molecular components. evitachem.com

A prominent application of this role is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.com PROTACs are sophisticated molecules designed to hijack the cell's own protein disposal system to destroy specific target proteins. medchemexpress.com They consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is frequently used to synthesize these linkers. medchemexpress.comchemsrc.com The specific length and flexibility of the PEG-5 chain are crucial for enabling the optimal formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for effective protein degradation.

Beyond PROTACs, its role as a building block extends to the synthesis of functional polymers and the modification of surfaces. evitachem.comsmolecule.com It can be used to crosslink other molecules or to attach PEG chains to surfaces, imparting properties such as increased hydrophilicity or resistance to protein adsorption. smolecule.com The predictable reactivity and defined structure of this compound make it an indispensable tool for chemists aiming to design and construct molecules with tailored functions and architectures. rsc.org

| Feature | This compound | Bromo-PEG5-bromide | HO-PEG5-OH (PEG-diol) |

| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Hydroxide (-OH) |

| Leaving Group Ability | High | Higher | Low |

| Relative Sₙ2 Reaction Rate | 1.0 (Reference) | ~3.2 | <0.01 |

| Primary Application | Linker synthesis, Bioconjugation | Faster alkylation reactions | Starting material for functionalization |

This table presents a qualitative and relative comparison based on general chemical principles.

Eigenschaften

IUPAC Name |

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLJZCCWUWDJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCCl)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397541 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-65-9 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Chloro-peg5-chloride

Nucleophilic Substitution Reactions

Nucleophilic substitution is the cornerstone of Chloro-PEG5-chloride's utility as a chemical linker and building block. smolecule.com The terminal chlorine atoms are susceptible to attack by a wide range of nucleophiles, leading to the formation of new covalent bonds and a diverse array of functionalized PEG derivatives. smolecule.com

Detailed Mechanistic Insight via Sₙ2 Pathway

The primary mechanism governing the nucleophilic substitution reactions of this compound is the Sₙ2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom bonded to the chlorine, while the chlorine atom simultaneously departs as a chloride ion (the leaving group). masterorganicchemistry.com

The reaction proceeds through a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

Role of Terminal Chlorine Atoms as Electrophilic Sites

The carbon atoms bonded to the terminal chlorine atoms in this compound are the primary electrophilic sites. youtube.com Chlorine, being more electronegative than carbon, withdraws electron density from the adjacent carbon atom. This creates a partial positive charge (δ+) on the carbon, making it susceptible to attack by electron-rich species, i.e., nucleophiles. youtube.com This inherent polarity is fundamental to the compound's reactivity in nucleophilic substitution reactions.

Influence of Polyethylene Glycol Chain Flexibility on Reaction Kinetics

The polyethylene glycol (PEG) chain in this compound is not merely a passive spacer; its physical properties significantly influence the kinetics of the substitution reactions. The high flexibility and mobility of the PEG chain play a crucial role. ekb.eg This flexibility can reduce steric hindrance around the terminal electrophilic carbon atoms, allowing for easier access by nucleophiles. Studies on other PEGylated systems have shown that the flexibility of the PEG chain can enhance reaction rates by facilitating more frequent and effective collisions between the reactive centers. researchgate.net The chain's mobility allows it to adopt numerous conformations, which is thermodynamically favorable and can lower the activation energy of the reaction. ekb.eg

Comparative Analysis of Chlorine's Leaving-Group Aptitude

The efficiency of a nucleophilic substitution reaction is heavily dependent on the ability of the leaving group to depart. A good leaving group is typically a weak base that can stabilize the negative charge it acquires upon departure. masterorganicchemistry.comlibretexts.org In the context of this compound, the chloride ion (Cl⁻) is a good leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). masterorganicchemistry.com

When compared to other potential leaving groups, such as a hydroxyl group (-OH), chlorine's aptitude is significantly higher. The relative leaving group ability has been estimated to be over 1000 times greater than that of -OH. This makes the displacement of chlorine in Chalo-PEG5-chloride a much more favorable and efficient process than reactions involving the cleavage of a carbon-oxygen bond in a PEG-diol, for instance.

Reactions with Amines for Polyethylene Glycol-Diamine Derivative Synthesis

One of the most common and synthetically useful transformations of this compound is its reaction with amines to produce polyethylene glycol-diamine derivatives. researchgate.net Primary and secondary amines, acting as potent nucleophiles, readily attack the terminal electrophilic carbons, displacing the chloride ions and forming new carbon-nitrogen bonds. lumenlearning.com

This reaction is a versatile method for introducing amine functionalities onto the PEG backbone, creating valuable building blocks for further conjugation or polymerization. researchgate.netacs.org The resulting PEG-diamine derivatives are widely used in bioconjugation, where they can be linked to proteins, peptides, or other biomolecules. researchgate.netnih.gov The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) and may be heated to ensure completion.

Table 1: Synthesis of PEG5-Diamine from this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Reactions with Thiols for Thioether-Linked Polyethylene Glycol Compound Formation

Similar to amines, thiols (or their conjugate bases, thiolates) are excellent nucleophiles that react efficiently with this compound. smolecule.com This reaction leads to the formation of stable thioether linkages, yielding thioether-linked polyethylene glycol compounds. researchgate.netnih.gov

The reaction proceeds via the Sₙ2 mechanism, where the sulfur atom of the thiol attacks the terminal carbon, displacing the chloride. chemistrysteps.com These reactions are often performed in the presence of a mild base, such as sodium bicarbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion. The resulting thioether-functionalized PEGs are valuable in various applications, including protein PEGylation and the formation of hydrogels. nih.gov

Table 2: Synthesis of Thioether-Linked PEG5 Compounds

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Azide Displacement for Polyethylene Glycol-Diazide Precursor Generation

The terminal chlorine atoms of this compound serve as electrophilic sites amenable to nucleophilic substitution. One of the most significant transformations is the displacement by an azide nucleophile to generate PEG5-diazide. This reaction is a cornerstone for producing precursors for "click chemistry," a set of powerful, selective, and high-yield reactions for bioconjugation and material science. smolecule.com

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. An azide salt, typically sodium azide (NaN₃), is used as the nucleophile. The azide ion (N₃⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride ion, which is an effective leaving group. The flexibility of the polyethylene glycol (PEG) chain can help enhance reaction kinetics by minimizing steric hindrance. To facilitate this transformation, polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly employed, and the reaction is often conducted at elevated temperatures, for instance, around 70°C.

The resulting product, 1,13-diazido-3,6,9-trioxatridecane (Azido-PEG5-azide), possesses terminal azide groups that are poised for cycloaddition reactions with alkynes, a classic example of click chemistry. masterorganicchemistry.com

Table 1: Azide Displacement Reaction of this compound

| Parameter | Description | References |

|---|---|---|

| Reactants | This compound, Sodium Azide (NaN₃) | smolecule.com |

| Product | Azido-PEG5-azide | |

| Mechanism | Sₙ2 Nucleophilic Substitution | |

| Typical Conditions | Solvent: DMSO, Temperature: ~70°C |

| Application of Product | Precursor for Click Chemistry | smolecule.commasterorganicchemistry.com |

Hydrolysis Reactions to Polyethylene Glycol Diol

This compound can be converted to its corresponding diol, 3,6,9-trioxatridecane-1,13-diol (PEG5-diol), through hydrolysis. This reaction also follows a nucleophilic substitution pathway where a hydroxide ion (OH⁻) acts as the nucleophile, replacing the terminal chlorine atoms. evitachem.com

The hydrolysis is typically carried out in an aqueous solution of a strong base, such as sodium hydroxide (NaOH). For instance, the reaction can be performed using a 1M NaOH solution at a moderately elevated temperature of 40°C to ensure a reasonable reaction rate. The resulting PEG5-diol is a hydrophilic spacer, valuable in the synthesis of various chemical structures where a flexible, water-soluble linker is required.

Table 2: Hydrolysis of this compound

| Parameter | Description | References |

|---|---|---|

| Reactants | This compound, Sodium Hydroxide (NaOH) | evitachem.com |

| Product | 3,6,9-Trioxatridecane-1,13-diol (PEG5-diol) | |

| Mechanism | Nucleophilic Substitution | evitachem.com |

| Typical Conditions | 1M NaOH (aq), 40°C |

| Application of Product | Synthesis of Hydrophilic Spacers | |

Oxidation Reactions

The polyethylene glycol structure within this compound is susceptible to oxidation at both the ether linkages of the backbone and the terminal positions. The reaction's outcome is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Reaction Pathways of Ether Linkages in the Polyethylene Glycol Backbone

The ether linkages in the PEG backbone can undergo oxidation, which can lead to degradation of the polymer chain. This process is often initiated by factors such as oxygen, heat, radiation, or the presence of transition metals. acs.orgmdpi.com The generally accepted mechanism for the thermo-oxidative degradation of PEG involves the formation of an α-hydroperoxide as a key intermediate. researchgate.netnsf.gov This hydroperoxide is thermally unstable and can fragment through a radical mechanism. researchgate.net The oxidation of the ether backbone can also be achieved through biological pathways, where enzymes like PEG dehydrogenase can catalyze the initial oxidative steps. nih.govresearchgate.netresearchgate.net

Formation of Ketones or Carboxylic Acids at Terminal Positions

Oxidation can transform the terminal chloroalkyl groups into more oxidized functional groups like aldehydes, ketones, or carboxylic acids. The direct oxidation of the terminal C-Cl bond is complex; more commonly, the chloride is first converted to a more easily oxidizable group, such as a primary alcohol via hydrolysis. evitachem.com This terminal alcohol can then be oxidized in stages, first to an aldehyde and subsequently to a carboxylic acid. chemguide.co.uk

Strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are typically used for converting primary alcohols to carboxylic acids. chemguide.co.uk For example, the complete oxidation of the hydrolyzed product of this compound would yield a dicarboxylic acid. quora.com

Table 3: Oxidation of this compound Derivatives

| Starting Material | Oxidizing Agent | Primary Product | References |

|---|---|---|---|

| Primary Alcohol (from hydrolysis) | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | chemguide.co.uk |

| Primary Alcohol (from hydrolysis) | KMnO₄ / H⁺ | Carboxylic Acid | quimicaorganica.org |

Mechanisms of Chain Scission Products under Vigorous Conditions

Under vigorous oxidative conditions, the PEG backbone is prone to chain scission, resulting in the formation of lower molecular weight products. acs.org This degradation process is often a radical chain reaction. mdpi.com The mechanism involves the formation of hydroperoxide intermediates along the polymer chain, which then dissociate. mdpi.comresearchgate.net This dissociation can lead to the cleavage of either C-C or C-O bonds within the backbone. nsf.gov

The resulting degradation products can include a variety of small molecules such as formic acid, formaldehyde, and glycolic acid. mdpi.comscielo.br The use of powerful oxidative systems, like the photo-Fenton reaction (H₂O₂/Fe²⁺/UV light), has been shown to effectively promote random chain scission of the PEG polymer, exponentially decreasing its molecular weight over time. scielo.br

Reduction Reactions

The terminal carbon-chlorine bonds of this compound can be reduced to carbon-hydrogen bonds. This transformation effectively converts the bifunctional chlorinated compound into a simple polyether. The most common laboratory reagent used for this type of reduction is a powerful hydride donor, such as lithium aluminum hydride (LiAlH₄). evitachem.com

The reaction involves the replacement of the chloride ions with hydride ions (H⁻) from the reducing agent, yielding 1,13-dioxapentadecane (H-PEG5-H) as the final product. This process falls under the broader category of alkyl halide reduction. socratic.org Alternative, though less direct, methods for reducing alkyl halides can include dehydrohalogenation to an alkene followed by catalytic hydrogenation, or via radical-based mechanisms promoted by certain metals. socratic.orgnih.gov

Table 4: Reduction of this compound

| Parameter | Description | References |

|---|---|---|

| Reactants | This compound, Lithium Aluminum Hydride (LiAlH₄) | evitachem.com |

| Product | 1,13-Dioxapentadecane (H-PEG5-H) | |

| Mechanism | Hydride Reduction of Alkyl Halide | evitachem.com |

| Typical Conditions | Anhydrous conditions | evitachem.com |

Conversion of Carbon-Chlorine Bonds to Carbon-Hydrogen Bonds using Reducing Agents (e.g., Lithium Aluminum Hydride)

The terminal carbon-chlorine (C-Cl) bonds in this compound are susceptible to reduction, a chemical transformation that replaces the chlorine atoms with hydrogen atoms. This conversion effectively transforms the alkyl chloride functionalities into methyl groups, yielding a non-functionalized PEG ether. This reaction is typically accomplished using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent example. masterorganicchemistry.com

Lithium aluminum hydride is a potent source of hydride ions (H⁻), which act as powerful nucleophiles. libretexts.org The reduction of primary alkyl chlorides, such as those present in this compound, generally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this process, the hydride ion attacks the electrophilic carbon atom bonded to the chlorine atom. This nucleophilic attack occurs from the backside, leading to the simultaneous formation of a new carbon-hydrogen (C-H) bond and the cleavage of the carbon-chlorine (C-Cl) bond, with the chloride ion acting as the leaving group. masterorganicchemistry.com

Detailed research findings on this specific transformation highlight that LiAlH₄ is strong enough to reduce alkyl halides to alkanes, a reaction for which weaker reducing agents like sodium borohydride (NaBH₄) are generally ineffective. masterorganicchemistry.com The reaction proceeds until both terminal chlorine atoms are replaced by hydrogen.

Illustrative Reaction Conditions

The following table outlines typical conditions for the reduction of a PEG-based dichloride using lithium aluminum hydride, based on established chemical principles for this type of transformation.

| Reactant | Reducing Agent | Solvent | Temperature | Typical Duration | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0°C to reflux | 4-12 hours | 1,17-di-hydro-3,6,9,12,15-pentaoxaheptadecane |

Derivatization and Functionalization Strategies Using Chloro-peg5-chloride

Approaches for Asymmetric Functionalization

The symmetric nature of Chloro-PEG5-chloride, with identical chloro groups at each terminus, presents a unique challenge for achieving asymmetric functionalization, where different chemical moieties are introduced at each end. However, several strategies have been developed to overcome this, leading to the synthesis of heterobifunctional PEG linkers.

One common approach involves the statistical reaction of the dichloro-PEG compound with a sub-stoichiometric amount of a nucleophile. This results in a mixture of unreacted starting material, the desired monosubstituted product, and a disubstituted byproduct, which can then be separated chromatographically.

A more controlled method for creating asymmetrically functionalized PEG derivatives starts with a symmetrical PEG-diol. Through a process of monoprotection of one hydroxyl group, the other can be converted to a chloride. Subsequently, the protected hydroxyl group is deprotected and can be reacted with a different reagent to create a heterobifunctional PEG linker. mdpi.com A variation of this involves monotosylation of a symmetrical PEG, followed by conversion of the tosyl group to various other functional groups. mdpi.com

Furthermore, enzymatic and photoenzymatic strategies are emerging as powerful tools for creating chiral centers. While not directly applied to this compound in the reviewed literature, photoenzymatic hydroalkylation of olefins to produce α-chloroamides demonstrates a method for achieving high enantioselectivity in the formation of chiral centers adjacent to a chlorine atom. nih.gov Such strategies could potentially be adapted for the asymmetric functionalization of molecules derived from this compound, introducing chirality into the linker itself. nih.gov The enantioselective functionalization of C(sp³)–H bonds, another area of active research, provides a conceptual framework for creating chiral diamines and other functional groups with high stereocontrol, which could be integrated into linker synthesis. researchgate.net

These asymmetric functionalization strategies are crucial for applications requiring precise orientation and attachment of different molecules, such as in the development of antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), where one end of the linker binds to a targeting moiety and the other to a therapeutic or functional payload. medchemexpress.com

Design and Synthesis of Multifunctional Linkers

This compound is itself a bifunctional linker, but it is more commonly used as a precursor for the synthesis of more complex, multifunctional linkers tailored for specific applications. smolecule.combldpharm.com The terminal chlorine atoms are good leaving groups and readily undergo nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Common derivatization reactions include:

Amination: Reaction with primary or secondary amines yields PEG5-diamine derivatives. These are valuable for bioconjugation and further linker synthesis.

Azide Formation: Displacement of the chlorine atoms with sodium azide produces PEG5-diazide. This derivative is a key component for "click chemistry," specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC), which allows for highly efficient and specific conjugation to molecules containing alkyne groups.

Thiolation: Substitution with thiol-containing nucleophiles results in thioether-linked PEG5 compounds, which are useful for protein PEGylation and hydrogel synthesis.

These reactions can be performed symmetrically to produce homobifunctional linkers or asymmetrically (as described in section 4.1) to generate heterobifunctional linkers. Heterobifunctional linkers are particularly important in fields like targeted drug delivery and diagnostics. For example, a linker might have an NHS ester on one end to react with amine groups on a protein, and a maleimide group on the other to react with a thiol on a small molecule drug. The synthesis of such linkers often involves multi-step processes starting from precursors like this compound. nih.gov

The PEG5 chain itself imparts flexibility and serves as a spacer, which can be critical for the biological activity of the conjugated molecules by reducing steric hindrance. In the context of PROTACs, this compound is used as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating the degradation of the target protein. medchemexpress.com The length of the PEG linker is a critical design element in PROTACs, influencing the formation and stability of the ternary complex.

The table below summarizes some key reactions for synthesizing multifunctional linkers from this compound.

| Reaction Type | Reagent(s) | Product Type | Key Applications |

| Amine Alkylation | Primary/Secondary Amines | PEG5-Diamine Derivatives | Bioconjugation, Further Linker Synthesis |

| Thiol Substitution | Thiols | Thioether-linked PEG5 | Protein PEGylation, Hydrogel Synthesis |

| Azide Displacement | Sodium Azide (NaN₃) | PEG5-Diazide | Click Chemistry Precursors |

| Hydrolysis | NaOH | PEG5-Diol | Hydrophilic Spacer Synthesis |

Strategies for Enhancing Hydrophilicity and Solubility of Resultant Conjugates

A primary reason for incorporating PEG linkers, such as those derived from this compound, into molecular constructs is to enhance the hydrophilicity and solubility of the final conjugate. creative-biolabs.comaxispharm.com Many therapeutic molecules, particularly cytotoxic agents used in ADCs, are hydrophobic. adcreview.com This poor water solubility can lead to aggregation, reduced efficacy, and rapid clearance from the body. adcreview.com

Improved Pharmaceutical Properties: Enhanced solubility facilitates formulation and administration of drugs. creative-biolabs.comadcreview.com

Increased Stability: The hydrophilic PEG chain can create a "shield" around the conjugated molecule, protecting it from enzymatic degradation and reducing aggregation. creative-biolabs.comsigmaaldrich.com

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its circulation half-life in the bloodstream. adcreview.combocsci.com This allows for sustained exposure of the target tissue to the therapeutic agent.

Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing the likelihood of an immune response. creative-biolabs.combocsci.com

The degree of hydrophilicity and the resulting properties can be tuned by adjusting the length of the PEG chain. sigmaaldrich.com While this article focuses on PEG5, longer or even branched PEG chains can be synthesized to further increase solubility and influence the pharmacokinetic profile of the conjugate. adcreview.comsigmaaldrich.com Studies have shown a direct correlation between the length of the PEG linker in an ADC and its plasma concentration and therapeutic efficacy. sigmaaldrich.com The use of hydrophilic linkers is a key strategy to enable higher drug-to-antibody ratios (DAR) in ADCs without causing aggregation issues that are common with hydrophobic linkers. adcreview.com

The inherent hydrophilicity of the PEG backbone makes derivatives of this compound valuable tools for overcoming the solubility challenges associated with many promising therapeutic and diagnostic agents. researchgate.net

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis Research

Chlorine-containing compounds are a significant class of molecules in the pharmaceutical industry, with over 250 FDA-approved drugs featuring chlorine in their structure. nih.gov In the United States, it is estimated that 88% of pharmaceuticals rely on chlorine chemistry at some stage of their production. nih.gov In this context, Chloro-PEG5-chloride serves as a crucial intermediate, particularly as a flexible linker in the synthesis of complex pharmaceutical candidates. nih.gov

The utility of this compound in pharmaceutical research stems from its ability to act as an alkylating agent, where the terminal chlorine atoms form covalent bonds with nucleophilic sites on other molecules. This property is extensively used in bioconjugation, a process that involves linking biomolecules together to enhance their therapeutic properties, such as solubility and stability. evitachem.com

A prominent and advanced application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). smolecule.com PROTACs are innovative bifunctional molecules designed for targeted protein degradation. smolecule.com this compound can function as the PEG linker component, connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. smolecule.com

Building Block for the Synthesis of Functional Polymers and Related Materials

Functional polymers are macromolecules designed with specific chemical groups to impart desired properties such as chemical reactivity, biocompatibility, or specific electronic characteristics. alfa-chemistry.com this compound is an important telechelic monomer, meaning it has two reactive end-groups, making it an ideal building block in step-growth polymerization.

It can react with various co-monomers to create a range of functional polymers. For instance, in a reaction with bisphenol A, it can form poly(ether sulfone) polymers. It is also used to synthesize crosslinked hydrogels by reacting with difunctional amines like 1,4-diaminobutane. These hydrogels have potential applications in biomedical devices and drug delivery systems. evitachem.com Furthermore, the compound can be used for the surface modification of materials to introduce properties like increased hydrophilicity or resistance to protein adsorption, which is critical for medical implants and diagnostic tools. smolecule.com

Polymerization Reactions with this compound

| Co-monomer | Conditions | Polymer Formed | Source |

|---|---|---|---|

| Bisphenol A | K₂CO₃, DMF, 100°C | Poly(ether sulfone) |

Role in the Synthesis of Complex Organic Molecules for Research

Beyond its use in pharmaceuticals and polymers, this compound is a foundational reactant for synthesizing other complex organic molecules for specialized research. evitachem.com A significant application is in the synthesis of crown ethers, which are macrocyclic polyethers known for their ability to selectively bind specific metal cations. nih.govuc.pt

The synthesis of these macrocycles is often achieved through a Williamson ether synthesis. In a typical procedure, this compound is reacted with a catechol derivative, such as 3,4-dihydroxybenzaldehyde, in the presence of a base like sodium hydroxide or potassium carbonate. nih.govuc.pt The two chlorine atoms on the PEG chain react with the two hydroxyl groups on the catechol to form the larger ring structure of a benzo-crown ether. nih.govuc.pt This method has been successfully used to prepare molecules like 4′-Formyl benzo-18-crown-6, a key intermediate for creating more complex ionophores and chemical sensors. nih.gov The general strategy is also applicable for creating related macrocycles, such as monoaza crown ethers, using similar dichlorinated PEG chains. oup.com

Example Synthesis: 4′-Formyl benzo-18-crown-6

| Reactant 1 | Reactant 2 | Key Reagents | Product | Source |

|---|

Applications in Polymer Chemistry and Materials Science Research

Synthesis of Functional Polymers for Specific Research Applications

The dichloro-functionality of Chloro-PEG5-chloride makes it a valuable telechelic monomer for step-growth polymerization and a linker in the synthesis of complex polymers. Its ability to connect different molecular entities is fundamental to creating functional polymers for specialized research, such as bioconjugation and drug delivery systems. evitachem.com

In step-growth polymerization, this compound can react with various co-monomers, such as bisphenols or diamines, to create linear polymers or crosslinked networks. The PEG segment incorporated into the polymer backbone imparts flexibility and hydrophilicity. For example, its reaction with 1,4-diaminobutane can lead to the formation of crosslinked hydrogels, materials extensively researched for biomedical applications.

Furthermore, this compound is instrumental in synthesizing block copolymers. mdpi.comdntb.gov.ua Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allow for the controlled growth of polymer chains from initiator sites. rsc.orgnih.gov By converting the terminal chlorine atoms into suitable initiating groups, this compound can act as a bifunctional macroinitiator, allowing for the growth of polymer blocks from both ends of the PEG chain, resulting in A-B-A triblock copolymers. rsc.org This architectural control is crucial for developing materials with specific self-assembly behaviors and mechanical properties.

Table 1: Examples of Functional Polymers Synthesized Using this compound

| Co-monomer | Polymerization Conditions | Resulting Polymer Type | Potential Research Application |

|---|---|---|---|

| Bisphenol A | K₂CO₃, DMF, 100°C | Poly(ether sulfone) | High-performance engineering plastics |

| 1,4-diaminobutane | Room Temperature, Aqueous Phase | Crosslinked Hydrogel | Biomedical scaffolds, drug delivery |

| Styrene (via ATRP) | Cu(I)/Ligand, 70°C | Polystyrene-PEG-Polystyrene | Nanomaterial synthesis, self-assembly studies |

This table presents illustrative examples of polymer synthesis where this compound can serve as a key building block, based on established polymerization reactions. mdpi.comrsc.org

Development of Chemically Modified Polymeric Materials

Chemical modification of existing polymers is a key strategy to enhance their properties or introduce new functionalities. researchgate.netmdpi.com this compound is an effective agent for such modifications, particularly through "grafting-to" techniques, where pre-synthesized PEG chains are attached to a polymer backbone. mdpi.comnih.govrsc.org

This process involves reacting the chloro-terminated PEG with functional groups present on a substrate polymer, such as hydroxyl or amine groups. The result is a graft copolymer where flexible, hydrophilic PEG chains are covalently bonded to the surface of the original material. nih.gov This surface modification can dramatically alter the material's properties without changing its bulk characteristics. For instance, grafting PEG chains onto a hydrophobic polymer can improve its biocompatibility and surface wettability. researchgate.net This approach is widely researched for modifying materials used in biomedical devices and drug delivery systems to improve their performance and interaction with biological environments. researchgate.netnih.gov

The process can be applied to a variety of polymer substrates, making it a versatile tool for materials development. researchgate.net The efficiency of the grafting reaction depends on the reactivity of the substrate and the reaction conditions employed. mdpi.com

Research on the Influence of Polyethylene Glycol Modifications on Polymer Properties

Polyethylene glycol is widely recognized for its biocompatibility and its ability to reduce non-specific protein adsorption, a phenomenon often referred to as the "stealth" effect. ekb.egnih.govmdpi.com However, modifying PEG with terminal chlorine atoms, as in this compound, necessitates a careful evaluation of its impact on biocompatibility.

Research suggests that the chemical nature of the polymer's functional groups can influence the host's inflammatory response. nih.gov While PEG itself is generally considered biocompatible, some chlorinated compounds can exhibit cytotoxicity, making it crucial to study the biological response to PEG derivatives. nih.gov Studies on functionalized poly(vinyl chloride) have shown that surface modifications can improve blood compatibility. rsc.org The introduction of chlorine atoms could potentially alter protein adsorption profiles on the polymer surface, which is a key determinant of biocompatibility. nih.gov Therefore, research in this area aims to understand if and how the presence of terminal chlorine or its subsequent reaction byproducts affects the favorable biocompatible properties of the PEG backbone. nih.gov It is a critical consideration for the development of materials intended for biomedical applications, such as drug delivery systems or medical implants. evitachem.comresearchgate.net

The hydrophilicity of a polymer surface is a critical property for many applications, including biomedical devices, anti-fouling coatings, and separation membranes. mdpi.comjracr.com PEG is an intrinsically hydrophilic polymer, and its conjugation to other molecules or surfaces is a well-established method to increase water solubility and surface wettability. ekb.egmdpi.com

When this compound is grafted onto a hydrophobic polymer surface, the long, flexible PEG chains orient themselves at the interface, creating a more hydrophilic surface. researchgate.net This modification can lead to a significant decrease in the water contact angle, a common measure of surface hydrophilicity. mdpi.com The increased hydrophilicity is attributed to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules. mdpi.com This enhanced surface wettability can improve the performance of materials in aqueous environments, for example, by reducing biofouling on medical implants or improving the flux of water through filtration membranes. nih.gov

Table 2: Conceptual Impact of Grafting this compound on Polymer Surface Properties

| Original Polymer | Primary Surface Property | Modification | Expected Change in Surface Property |

|---|---|---|---|

| Poly(vinyl chloride) (PVC) | Hydrophobic | Grafting with this compound | Increased hydrophilicity, lower water contact angle |

| Polystyrene (PS) | Hydrophobic | Grafting with this compound | Increased surface wettability, reduced protein adhesion |

This table illustrates the expected changes in surface properties based on the established principles of PEGylation. researchgate.netmdpi.com

Investigating Altered Biocompatibility of Polyethylene Glycol Derivatives with Chlorine

Exploration of Novel Polymer Architectures Incorporating this compound Motifs

The ability to control polymer architecture at the molecular level allows for the creation of materials with unique and highly specific functions. rsc.org this compound, as a bifunctional linker, is a key component in the synthesis of advanced polymer architectures such as block copolymers, graft copolymers, and star-shaped polymers. mdpi.comrsc.orgrsc.org

Block Copolymers : As previously mentioned, this compound can be used to synthesize A-B-A triblock copolymers. mdpi.comdntb.gov.ua These materials are known for their ability to self-assemble in selective solvents to form nanoscale structures like micelles, vesicles, or ordered films, which are of great interest for nanotechnology and drug delivery applications. rsc.orgresearchgate.net

Graft Copolymers : In this architecture, multiple PEG side chains are attached to a central polymer backbone. researchgate.netrsc.org Using this compound in a "grafting-to" approach allows for the creation of densely packed "brush" or "comb" polymers. nih.gov These structures are researched for their unique solution properties and their potential as advanced lubricants or surface modifiers. rsc.org

Star Polymers : By reacting this compound with a multifunctional core molecule (e.g., a molecule with three or more reactive amine or hydroxyl groups), it is possible to synthesize star-shaped polymers where multiple PEG arms radiate from a central point. mdpi.com These architectures have a compact globular structure and exhibit different rheological and physical properties compared to their linear counterparts.

The exploration of these novel architectures is a vibrant area of materials science, as the precise arrangement of polymer segments allows for fine-tuning of material properties for sophisticated applications. nih.govrsc.org

Applications in Bioconjugation and Chemical Biology Research

Linker in Bioconjugation Processes

As a homobifunctional linker, Chloro-PEG5-chloride possesses two identical reactive groups, enabling it to connect two molecular entities through covalent bonds. This characteristic is widely exploited in various bioconjugation strategies. nih.gov

This compound is utilized to covalently link biomolecules for a variety of research applications. The terminal chlorine atoms are effective leaving groups that readily undergo nucleophilic substitution reactions with functional groups present on biomolecules, such as the primary amines (–NH₂) found at the N-terminus of proteins and on the side chains of lysine residues, or the sulfhydryl groups (–SH) of cysteine residues. thermofisher.com This reaction forms a stable, covalent bond, effectively tethering molecules together.

The ability to connect different biomolecules, such as proteins, peptides, or antibodies, allows researchers to create novel molecular constructs. smolecule.com For instance, it can be used to link an enzyme to an antibody, directing the enzyme's activity to a specific target recognized by the antibody. These bioconjugates are instrumental tools for developing targeted therapies and for studying complex biochemical pathways and molecular interactions.

Table 1: Nucleophilic Substitution Reactions for Bioconjugation

| Nucleophile | Reagents/Conditions | Product Linkage | Key Application |

|---|---|---|---|

| Amine (e.g., on proteins) | Primary/secondary amines, DMF, 60°C | PEG5-diamine derivative | Bioconjugation, linker synthesis |

| Thiol (e.g., on cysteine) | Thiols, NaHCO₃, Room Temperature | Thioether-linked PEG5 compound | Protein PEGylation, hydrogel synthesis |

| Azide | Sodium azide (NaN₃), DMSO, 70°C | PEG5-diazide | Precursor for click chemistry reactions smolecule.com |

Furthermore, the flexible PEG chain can form a "shield" around the biomolecule. This steric hindrance can protect the biomolecule from enzymatic degradation by proteases, thereby increasing its stability and longevity in biological systems. smolecule.com

The process of attaching PEG chains to proteins, known as PEGylation, is a widely used strategy to improve the therapeutic properties of protein-based drugs. nih.gov this compound serves as a reagent for PEGylation, where its two reactive ends can be used to crosslink or attach PEG chains to proteins. smolecule.com

PEGylation can modify a protein's activity and improve its pharmacokinetic profile. smolecule.com By increasing the hydrodynamic size of the protein, PEGylation can reduce its renal clearance, leading to a longer plasma circulation time. This extended duration in the bloodstream is a significant advantage in many therapeutic applications. The attachment of the PEG chain can also decrease the immunogenicity of the protein, making it less likely to provoke an unwanted immune response. nih.gov

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water and are extensively used in biomedical research, particularly in tissue engineering and for creating controlled-release drug delivery systems. pnrjournal.comnih.gov this compound, as a homobifunctional crosslinker, can be used in the synthesis of hydrogels.

In this application, the two terminal chlorine atoms react with functional groups on separate polymer chains, creating cross-links that form the hydrogel's 3D network structure. pnrjournal.com For example, it can react with thiol-functionalized polymers to form stable thioether linkages. The length and flexibility of the PEG5 spacer influence the physical properties of the resulting hydrogel, such as its pore size, swelling behavior, and mechanical strength.

Protein Polyethylene Glycolylation for Modified Activity and Plasma Circulation

Reagent in Molecular Biology Experiments

Beyond its role as a simple linker, this compound functions as a versatile reagent for constructing sophisticated molecular tools used in molecular biology research.

This compound is a key building block for creating molecular probes designed to investigate protein interactions and other cellular events. A prominent example of its application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.cntargetmol.com PROTACs are bifunctional molecules that induce the degradation of specific target proteins within a cell. medchemexpress.com

In a PROTAC molecule, a linker connects two different ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. medchemexpress.com this compound is used as a PEG-based linker in the synthesis of these molecules. medchemexpress.comtargetmol.cn By tethering the target protein to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology allows researchers to study the function of a specific protein by observing the cellular effects of its removal, providing a powerful method for studying cellular processes and validating potential drug targets. medchemexpress.com

Synthesis of Biomolecules for Biochemical Pathway Investigations

This compound serves as a critical reagent in the synthesis of modified biomolecules used to probe and understand complex biochemical pathways. The presence of two reactive chloride atoms allows for nucleophilic substitution reactions, enabling the conjugation of this PEG linker to various biological molecules such as peptides, proteins, and other small molecules. nih.gov This modification can enhance the solubility and stability of the resulting biomolecules, making them more suitable for use in biological experiments conducted under physiological conditions. smolecule.com

Proteolysis-Targeting Chimeras (PROTACs) Development

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. medchemexpress.comnih.gov

Role as a Polyethylene Glycol-Based PROTAC Linker

This compound is a frequently utilized polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. smolecule.commedchemexpress.com The PEG component of the linker enhances the solubility and bioavailability of the PROTAC molecule, which are crucial properties for effective drug action. smolecule.com The specific length of the five ethylene oxide units in this compound provides a balance of flexibility and defined distance, which is critical for orienting the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin. smolecule.commedchemexpress.com This precise spatial arrangement is essential for the subsequent degradation of the target protein by the proteasome. medchemexpress.com

Application in Targeted Protein Degradation Research

The application of this compound as a linker has been instrumental in advancing targeted protein degradation research. smolecule.comelifesciences.org By connecting a target-specific ligand to an E3 ligase-recruiting moiety, PROTACs constructed with this linker can effectively hijack the cell's own protein disposal machinery to eliminate proteins of interest. medchemexpress.commedchemexpress.com This approach has shown significant promise in fields like oncology, where the selective removal of oncogenic proteins could offer a therapeutic advantage over traditional inhibitors. medchemexpress.com Research has demonstrated the successful use of PROTACs synthesized with PEG linkers to degrade a variety of challenging cancer targets. elifesciences.orgelifesciences.org

Strategies for Designing PROTAC Libraries for Optimal Target Degradation

The design of effective PROTACs is often an empirical process that involves the creation and screening of extensive libraries of related molecules. this compound and other PEG-based linkers are key components in the modular construction of these libraries. adooq.com Researchers can systematically vary the length and composition of the PEG linker to find the optimal spatial and physicochemical properties for a given target protein and E3 ligase pair. nih.gov

Strategies for building these libraries often involve the parallel synthesis of numerous PROTACs, where components like the E3 ligase ligand, the linker, and the target ligand are systematically interchanged. The use of pre-functionalized building blocks, such as ligand-linker conjugates, can significantly streamline this process. By creating a diverse set of PROTACs with varying linker lengths, including those based on this compound, researchers can perform structure-activity relationship (SAR) studies to identify the most potent and selective degraders for a specific therapeutic application. nih.gov

| Parameter | Description | Relevance in PROTAC Design |

| Linker Composition | The chemical makeup of the linker, such as PEG or alkyl chains. | Affects solubility, cell permeability, and ternary complex stability. |

| Linker Length | The number of atoms or molecular units in the linker chain. | Determines the distance between the target protein and the E3 ligase, which is crucial for efficient ubiquitination. |

| Linker Rigidity/Flexibility | The conformational freedom of the linker. | Influences the ability of the PROTAC to induce a productive ternary complex formation. |

Research in Drug Delivery Systems and Pharmaceutical Development

The properties of this compound also lend themselves to applications in the broader field of pharmaceutical sciences, particularly in the development of advanced drug delivery systems.

Intermediate in Advanced Drug Formulation Research

This compound serves as a valuable intermediate in the research and development of novel drug formulations. vaikunthchemicals.in Its ability to undergo nucleophilic substitution reactions allows for its incorporation into more complex pharmaceutical constructs. For example, it can be used in the synthesis of PEGylated drugs or drug carriers, where the PEG chain can improve the drug's solubility, stability, and circulation half-life. smolecule.com Research in this area explores how modifying drugs and delivery vehicles with linkers like this compound can enhance their therapeutic efficacy and reduce off-target effects. asau.ru

Research on Biological Implications and Biocompatibility

Consideration of Potential Cytotoxicity of Related Compounds in Research Paradigms

When utilizing modified polymers like this compound in research, it is crucial to consider the potential cytotoxicity of the compound and its related derivatives. While the high molecular weight PEG backbone is generally considered safe, studies have shown that the cytotoxicity of PEG derivatives can be influenced by molecular weight and the nature of the terminal functional groups. researchgate.netnih.gov

Research indicates that certain related chlorinated compounds can exhibit cytotoxicity, making thorough laboratory assessment necessary. A detailed study investigated the cytotoxicity of a series of PEG derivatives on human cervical cancer cells (HeLa) and a mouse fibroblast cell line (L929). researchgate.net The findings revealed that while most PEG oligomers were safe, some derivatives showed significant toxicity. For example, triethylene glycol (TEG) was found to be toxic to L929 cells at high concentrations. Furthermore, PEG-based monomers with acrylate (mPEGA) or methacrylate (mPEGMA) end groups demonstrated obvious cytotoxicity to both cell lines. researchgate.net This highlights that the "safe" designation for PEG cannot be universally applied to all its derivatives without specific testing. researchgate.net Substituting standard disperse PEGs with uniform, well-defined PEGs may also help in reducing cytotoxic effects. acs.org

The following table summarizes key findings from a study on the cytotoxicity of various PEG derivatives, demonstrating the differential effects based on structure and cell type.

| Compound | Concentration | Cell Line | Observed Effect |

| Triethylene Glycol (TEG) | High | L929 (Mouse Fibroblast) | Toxic |

| PEG 400 & PEG 2000 | 5 mg/mL | HeLa & L929 | Almost non-cytotoxic |

| PEG 1000 & PEG 4000 | 5 mg/mL | L929 (Mouse Fibroblast) | More toxic than PEG 400/2000 |

| mPEGA & mPEGMA | Not specified | HeLa & L929 | Obvious cytotoxicity |

Data adapted from studies on the cytotoxicity of PEG derivatives. researchgate.netnih.gov This table illustrates that the biological safety of PEG compounds is highly dependent on their specific molecular weight and terminal functional groups.

These findings underscore the importance of evaluating each specific PEG derivative, such as this compound, within the context of its intended research application to account for any potential cytotoxic effects.

Q & A

Q. How can researchers ensure ethical reporting of this compound’s hazards in publications?

- Methodological Answer : Adhere to ACS Safety Guidelines by disclosing:

- Toxicity Data : Cite LD50 values from acute exposure studies (if available).

- Handling Protocols : Specify PPE (nitrile gloves, fume hoods) and waste disposal methods (neutralization before disposal).

- Conflicts of Interest : Declare funding sources or proprietary synthesis methods .

Q. What documentation standards enhance reproducibility for this compound-based experiments?

- Methodological Answer : Include:

- Supplemental Materials : Raw chromatograms, NMR spectra, and MD simulation trajectories.

- Step-by-Step Protocols : Detailed reagent catalog numbers, instrument settings, and software versions.

- Data Deposition : Upload datasets to repositories like Zenodo or Figshare with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.